molecular formula C17H18N2O5 B5882387 3,4-diethoxy-N-(3-nitrophenyl)benzamide

3,4-diethoxy-N-(3-nitrophenyl)benzamide

Cat. No.: B5882387
M. Wt: 330.33 g/mol
InChI Key: VLUVIGWDOVSQDV-UHFFFAOYSA-N
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Description

3,4-diethoxy-N-(3-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two ethoxy groups attached to the benzene ring at positions 3 and 4, and a nitrophenyl group attached to the nitrogen atom of the amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diethoxy-N-(3-nitrophenyl)benzamide typically involves the following steps:

    Nitration of Aniline: The starting material, aniline, is nitrated to form 3-nitroaniline using a mixture of concentrated sulfuric acid and nitric acid.

    Formation of Benzoyl Chloride: 3,4-diethoxybenzoic acid is converted to its corresponding benzoyl chloride using thionyl chloride or oxalyl chloride.

    Amidation Reaction: The 3-nitroaniline is then reacted with the benzoyl chloride in the presence of a base such as pyridine or triethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3,4-diethoxy-N-(3-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst, iron powder in acidic conditions.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: 3,4-diethoxy-N-(3-aminophenyl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3,4-diethoxybenzoic acid and 3-nitroaniline.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s structural properties make it suitable for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study the interactions of nitroaromatic compounds with biological systems.

    Industrial Applications: The compound may find use in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-(3-nitrophenyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-dimethoxy-N-(3-nitrophenyl)benzamide: Similar structure but with methoxy groups instead of ethoxy groups.

    3,4-diethoxy-N-(4-nitrophenyl)benzamide: Similar structure but with the nitro group at the 4-position instead of the 3-position.

    3,4-diethoxy-N-(3-aminophenyl)benzamide: Reduction product of the nitro compound.

Uniqueness

3,4-diethoxy-N-(3-nitrophenyl)benzamide is unique due to the specific positioning of the ethoxy and nitro groups, which can influence its reactivity and interactions with other molecules. The presence of the nitro group at the 3-position may impart distinct electronic properties compared to its isomers.

Properties

IUPAC Name

3,4-diethoxy-N-(3-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-3-23-15-9-8-12(10-16(15)24-4-2)17(20)18-13-6-5-7-14(11-13)19(21)22/h5-11H,3-4H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUVIGWDOVSQDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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